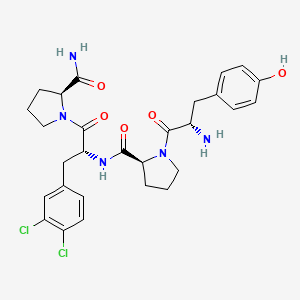
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a chemical compound derived from acridine. It is known for its antiseptic properties and has been used in various scientific and medical applications. The compound is characterized by its bright yellow color and is often used as a dye in biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate typically involves the methylation of 3,6-diaminoacridine. The reaction is carried out in an acidic medium, often using sulfuric acid as the catalyst. The reaction conditions include maintaining a temperature of around 307 K and an ionic strength of 0.1 mol dm−3 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is optimized for higher yields and purity, often using advanced catalytic systems and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated forms. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .
Applications De Recherche Scientifique
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a dye for visualizing chemical processes.
Biology: Employed as a fluorescent dye in microscopy and cell imaging studies.
Medicine: Utilized as an antiseptic agent in wound care and as a potential anticancer agent due to its ability to intercalate DNA.
Industry: Applied in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Proflavine: Known for its use as a disinfectant and in biological staining.
Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology.
Uniqueness
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is unique due to its dual functionality as both an antiseptic and a fluorescent dye. Its ability to intercalate DNA makes it particularly valuable in both medical and research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
634614-05-4 |
|---|---|
Formule moléculaire |
C28H28N6O4S |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
10-methylacridin-10-ium-3,6-diamine;sulfate |
InChI |
InChI=1S/2C14H13N3.H2O4S/c2*1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;1-5(2,3)4/h2*2-8H,1H3,(H3,15,16);(H2,1,2,3,4) |
Clé InChI |
AGDVEFMKMGMEIA-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


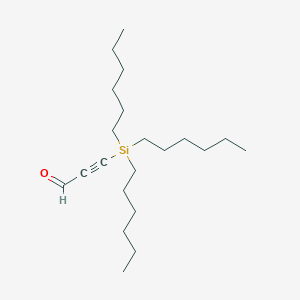
![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
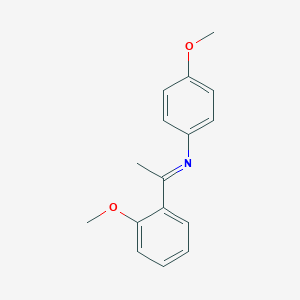



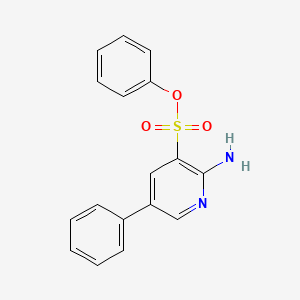


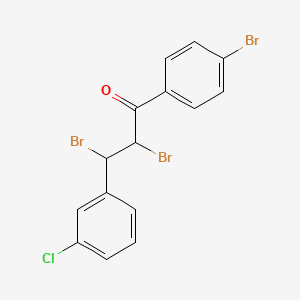
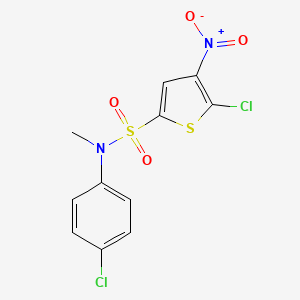
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
